molecular formula C11H12ClN3OS B7780855 2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one

Cat. No.: B7780855
M. Wt: 269.75 g/mol
InChI Key: ZLAZJJIRUXIEIS-UHFFFAOYSA-N
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Description

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of 2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:

    Synthetic Routes: The synthesis typically involves the reaction of specific precursor chemicals under controlled conditions. The exact reagents and catalysts used can vary based on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under specific temperature and pressure conditions to ensure optimal yield and purity. Solvents and other additives may be used to facilitate the reaction.

Chemical Reactions Analysis

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The products formed are typically more reduced forms of the original compound.

    Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups can be found in the PubChem database. These include compounds with similar molecular weights, chemical properties, and biological activities.

    Uniqueness: this compound stands out due to its specific chemical structure and the unique properties it imparts in various applications.

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-7-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13/h1-2,5H,3-4,6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAZJJIRUXIEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NC2=O)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC(=NC2=O)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.